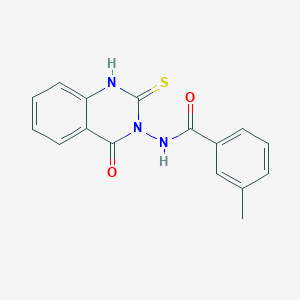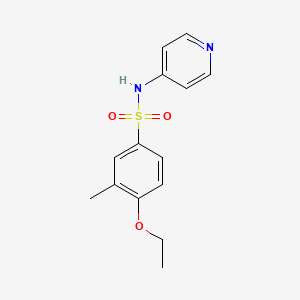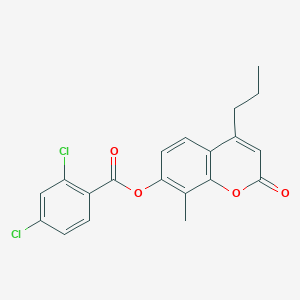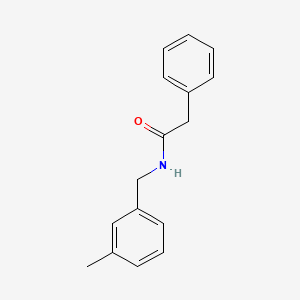![molecular formula C20H24N2O4S B4628194 3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
3,3'-thiobis[N-(3-methoxyphenyl)propanamide]
Descripción general
Descripción
The scientific interest in compounds with thiobis, methoxyphenyl, and propanamide groups stems from their potential in various fields, including materials science, pharmacology, and organic chemistry. These compounds often exhibit unique chemical and physical properties due to their specific functional groups and molecular structure.
Synthesis Analysis
Synthesis involves combining specific precursors under controlled conditions. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and related compounds have been synthesized and characterized, demonstrating the importance of precise reaction conditions and the selection of appropriate reactants for obtaining the desired compound (Tumosienė et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, often performed using X-ray diffraction and computational methods like Density Functional Theory (DFT), reveals the arrangement of atoms within a molecule. For example, studies on similar compounds have shown non-planar structures and detailed the molecular interactions that contribute to stability (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure. For instance, the presence of methoxyphenyl and thiourea groups can impact a compound's reactivity, such as its ability to participate in hydrogen bonding and its reactivity towards nucleophiles or electrophiles (Mushtaque et al., 2016).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
A series of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, analogous to 3,3'-thiobis[N-(3-methoxyphenyl)propanamide], have shown significant cytotoxicity against various cancer cell lines, including melanoma, ovarian, and glioblastoma. These compounds exhibit inhibitory activity against topoisomerase II, suggesting potential for anticancer therapy. Notably, some derivatives demonstrated high efficacy in cell lines resistant to doxorubicin, indicating their promise as novel chemotherapeutic agents (Gomez-Monterrey et al., 2011).
Another study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed their antioxidant activity to be significantly higher than that of ascorbic acid, a well-known antioxidant. Additionally, these compounds displayed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as dual-function agents for cancer treatment (Tumosienė et al., 2020).
Material Science Applications
In the realm of organic electronics, derivatives of 3,3'-thiobis[N-(3-methoxyphenyl)propanamide] and related compounds have been pivotal. For instance, a study on tuning optical properties and enhancing solid-state emission of poly(thiophene)s through postfunctionalization approaches demonstrated the impact of molecular control on the optical and photophysical properties of these materials. Such modifications are crucial for the development of more efficient organic photovoltaic (OPV) devices and light-emitting diodes (LEDs), underscoring the versatility of these compounds in materials science (Li, Vamvounis, & Holdcroft, 2002).
Propiedades
IUPAC Name |
3-[3-(3-methoxyanilino)-3-oxopropyl]sulfanyl-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-7-3-5-15(13-17)21-19(23)9-11-27-12-10-20(24)22-16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNDVDNUTFTPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N-(3-methoxyphenyl)propanamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)


![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)